molecular formula C20H29N5O2S B14977629 N-ethyl-4-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-2-amine

N-ethyl-4-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-2-amine

Cat. No.: B14977629
M. Wt: 403.5 g/mol
InChI Key: LEPZSHCSJCKFBE-UHFFFAOYSA-N
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Description

N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE is a complex organic compound that belongs to the class of amines. This compound features a pyrimidine core substituted with an ethyl group, a methyl group, and a piperazine ring that is further substituted with a trimethylbenzenesulfonyl group. The presence of these diverse functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using ethyl halides and methyl halides, respectively.

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Sulfonylation: The trimethylbenzenesulfonyl group is introduced via a sulfonylation reaction using trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. The piperazine ring and sulfonyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE: shares similarities with other sulfonylated piperazine derivatives and pyrimidine-based compounds.

    N-ETHYL-4-METHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H29N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-ethyl-4-methyl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H29N5O2S/c1-6-21-20-22-17(5)13-18(23-20)24-7-9-25(10-8-24)28(26,27)19-15(3)11-14(2)12-16(19)4/h11-13H,6-10H2,1-5H3,(H,21,22,23)

InChI Key

LEPZSHCSJCKFBE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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